molecular formula C8H8ClF2N3 B7355607 4-chloro-5-fluoro-6-[(3S)-3-fluoropyrrolidin-1-yl]pyrimidine

4-chloro-5-fluoro-6-[(3S)-3-fluoropyrrolidin-1-yl]pyrimidine

Cat. No. B7355607
M. Wt: 219.62 g/mol
InChI Key: RQHPVXQDOLFCED-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-5-fluoro-6-[(3S)-3-fluoropyrrolidin-1-yl]pyrimidine is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound belongs to the class of pyrimidine derivatives and has been studied extensively for its various applications in the field of drug discovery.

Mechanism of Action

The mechanism of action of 4-chloro-5-fluoro-6-[(3S)-3-fluoropyrrolidin-1-yl]pyrimidine involves the inhibition of specific enzymes or receptors that are involved in disease progression. The compound interacts with these targets and modulates their activity, leading to a therapeutic effect.
Biochemical and physiological effects:
This compound has been shown to exhibit various biochemical and physiological effects in preclinical studies. It has been shown to inhibit cell proliferation, induce apoptosis, and modulate immune responses. The compound has also been shown to have good pharmacokinetic properties, making it a promising candidate for further development.

Advantages and Limitations for Lab Experiments

The advantages of using 4-chloro-5-fluoro-6-[(3S)-3-fluoropyrrolidin-1-yl]pyrimidine in lab experiments include its potent activity against various disease targets, its good pharmacokinetic properties, and its potential for further development. However, the compound may have limitations in terms of its toxicity and off-target effects, which need to be carefully evaluated in preclinical studies.

Future Directions

There are several future directions for the research on 4-chloro-5-fluoro-6-[(3S)-3-fluoropyrrolidin-1-yl]pyrimidine. These include:
1. Further optimization of the compound's chemical structure to improve its potency and selectivity.
2. Evaluation of the compound's efficacy in animal models of disease.
3. Investigation of the compound's mechanism of action and identification of its molecular targets.
4. Development of novel drug delivery systems for the compound to improve its therapeutic efficacy.
5. Clinical evaluation of the compound's safety and efficacy in human subjects.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in the field of drug discovery. Its potent activity against various disease targets, good pharmacokinetic properties, and potential for further development make it an attractive candidate for further research. However, careful evaluation of its toxicity and off-target effects is necessary before its clinical use.

Synthesis Methods

The synthesis of 4-chloro-5-fluoro-6-[(3S)-3-fluoropyrrolidin-1-yl]pyrimidine involves the reaction of 4-chloro-5-fluoro-6-hydroxypyrimidine with (S)-3-fluoropyrrolidine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to obtain the desired product in high yield and purity.

Scientific Research Applications

4-chloro-5-fluoro-6-[(3S)-3-fluoropyrrolidin-1-yl]pyrimidine has been studied extensively for its potential applications in the field of drug discovery. It has been shown to exhibit potent activity against a variety of disease targets, including cancer, inflammation, and infectious diseases.

properties

IUPAC Name

4-chloro-5-fluoro-6-[(3S)-3-fluoropyrrolidin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClF2N3/c9-7-6(11)8(13-4-12-7)14-2-1-5(10)3-14/h4-5H,1-3H2/t5-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQHPVXQDOLFCED-YFKPBYRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1F)C2=C(C(=NC=N2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1F)C2=C(C(=NC=N2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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